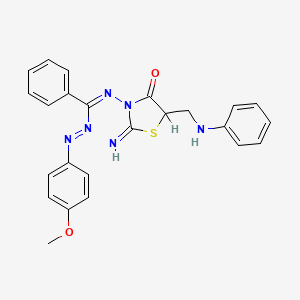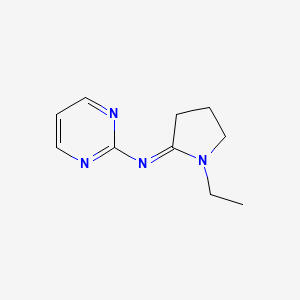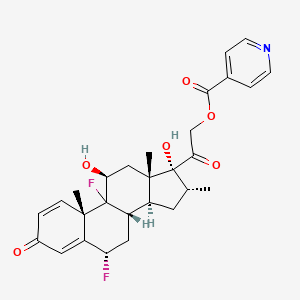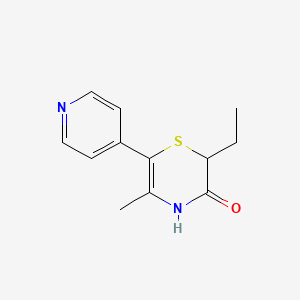
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a heptadecafluoroisooctyl group, which imparts significant hydrophobicity and chemical stability. The sulphonyl group attached to the amino propyl chain further enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide typically involves multiple steps. One common method starts with the preparation of the heptadecafluoroisooctyl sulphonyl chloride, which is then reacted with an appropriate amine to form the sulphonamide intermediate. This intermediate is further reacted with diethyl(3-bromopropyl)methylammonium iodide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide undergoes various chemical reactions, including:
Oxidation: The sulphonyl group can be oxidized to form sulphone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The heptadecafluoroisooctyl group enhances its ability to penetrate lipid membranes, making it effective in targeting membrane-bound proteins and pathways. The sulphonyl group can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl(3-(((perfluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
- Diethyl(3-(((nonafluorobutyl)sulphonyl)amino)propyl)methylammonium iodide
Uniqueness
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide is unique due to its longer fluorinated chain, which imparts greater hydrophobicity and stability compared to similar compounds. This makes it particularly useful in applications requiring robust chemical properties and interactions with hydrophobic environments.
Eigenschaften
CAS-Nummer |
93894-72-5 |
|---|---|
Molekularformel |
C16H20F17IN2O2S |
Molekulargewicht |
754.3 g/mol |
IUPAC-Name |
diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium;iodide |
InChI |
InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GFKVYUIOBFJCSX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)





![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)





